4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-16-5-7-17(8-6-16)20(26-14-13-24)15-23-21(25)18-9-11-19(12-10-18)22(2,3)4/h5-12,20,24H,13-15H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMAZYYVFUZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the tert-butyl group through a Friedel-Crafts alkylation reaction. The hydroxyethoxy side chain can be added via an etherification reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) aqueous media at elevated temperatures (60–100°C).
Mechanism : Nucleophilic attack on the carbonyl carbon by water (acidic) or hydroxide ions (basic), leading to cleavage of the C–N bond.
Products :
-
Acidic hydrolysis : 4-tert-butylbenzoic acid and 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine.
-
Basic hydrolysis : Sodium/potassium salt of 4-tert-butylbenzoate and the same amine.
Key Factors :
-
Reaction rate increases with electron-withdrawing groups on the aromatic ring.
-
Steric hindrance from the tert-butyl group slightly slows hydrolysis compared to unsubstituted benzamides .
Esterification of the Hydroxyethoxy Chain
Conditions : Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine) at 25–60°C.
Mechanism : Nucleophilic acyl substitution at the hydroxyl oxygen of the hydroxyethoxy group.
Example Reaction :
Yield : ~75–85% under optimized conditions.
Applications :
Hydroxy Group Oxidation
Conditions : PhIO (iodosylbenzene) in trifluoroacetic acid (TFA) at room temperature .
Mechanism : Hypervalent iodine-mediated oxidation forms an oxonium intermediate, followed by intramolecular cyclization or hydroxylation (Figure 6 in ).
Product : Formation of a ketone or quinone structure, depending on substituents.
Ether Bond Cleavage
Conditions :
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) for these strains was found to be approximately 32 µg/mL, suggesting moderate potency against these pathogens .
Anti-inflammatory Effects
In vivo studies have shown that this compound can significantly reduce inflammation. For instance, in murine models subjected to carrageenan-induced paw edema, treatment with the compound resulted in a substantial decrease in edema compared to control groups. The percentage of inhibition ranged from 39% to 54%, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays using breast cancer cell lines revealed that it inhibited cell proliferation by 50% at a concentration of 10 µM. This suggests that it may serve as a promising candidate for further development as an anticancer therapeutic agent .
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of the compound against common bacterial pathogens. The results highlighted its potential utility in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was administered to mice with induced inflammation. The results showed significant reductions in swelling and pain response, supporting its therapeutic potential.
Case Study 3: Cancer Cell Proliferation
In vitro studies conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis at specific concentrations. This positions it as a candidate for further exploration in cancer therapy.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
4-tert-butyl-N-(4-ethoxyphenyl)benzamide ()
- Structure : Features a 4-ethoxyphenyl group instead of the hydroxyethoxy-phenethyl chain.
- Key Differences : The absence of the hydroxyethoxy group reduces hydrophilicity. Ethoxy substituents are associated with improved metabolic stability compared to hydroxyethoxy groups in pharmacokinetic studies .
- Relevance : Highlights the impact of ether chain length on solubility and bioavailability.
4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide ()
Functional Group Modifications
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) ()
- Structure : Lacks the tert-butyl group but includes a dimethoxyphenethyl chain.
- Key Data :
- Yield : 80% (via benzoyl chloride and 3,4-dimethoxyphenethylamine).
- Melting Point : 90°C.
- Activity : Demonstrates that methoxy groups enhance aromatic interactions in receptor binding, though tert-butyl groups may improve hydrophobic binding .
3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) ()
- Structure : Contains a trihydroxybenzamide core and a 4-hydroxyphenethyl chain.
- Key Data :
- Antioxidant Activity : IC₅₀ = 22.8 μM (DPPH scavenging), surpassing ascorbic acid (IC₅₀ = 25.1 μM).
- DNA Protection : 4 μM THHEB prevents hydroxyl radical-induced DNA strand breaks.
- Relevance : Hydroxy groups enhance radical scavenging, but tert-butyl groups in the target compound may trade antioxidant efficacy for lipophilicity .
Pharmacological Targets and Binding Affinities
Sigma Receptor-Binding Benzamides ()
- Example : N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA).
- Key Data: Binding Affinity: Kd = 5.80 nM (sigma-1 receptors in prostate cancer cells). Therapeutic Potential: Inhibits prostate tumor colony formation in vitro.
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide ()
Biological Activity
4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential, particularly focusing on its efficacy against various biological targets.
Chemical Structure and Properties
- Chemical Formula : C19H27N3O3
- Molecular Weight : 345.44 g/mol
- IUPAC Name : this compound
The compound features a benzamide structure with a tert-butyl group and a hydroxyethoxy side chain, which may influence its solubility and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have suggested that the compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function .
- Antiviral Effects : There is emerging evidence that it may possess antiviral properties, particularly against RNA viruses. This activity is likely mediated through interference with viral replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or viral replication.
- Modulation of Cell Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
- Interaction with Membrane Proteins : Potential interactions with ATP-binding cassette (ABC) transporters have been suggested, which could influence drug resistance mechanisms in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- A study investigating its anticancer properties found that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM .
- In antimicrobial assays, the compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Observed Effect | IC50/MIC Values |
|---|---|---|---|
| Anticancer | MCF-7 Cells | Induction of apoptosis | IC50 ~ 15 µM |
| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC ~ 8 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | MIC ~ 32 µg/mL |
| Antiviral | RNA Viruses | Inhibition of replication | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
